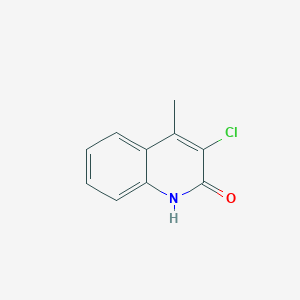

3-Chloro-4-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQPRAUTGRWLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310210 | |

| Record name | 3-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502142-56-5 | |

| Record name | 3-Chloro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 4 Methylquinolin 2 1h One and Analogous 2 Quinolinone Derivatives

Established Synthetic Pathways to 2-Quinolinone Core Structures

Traditional methods for constructing the 2-quinolinone skeleton have been the bedrock of quinoline (B57606) chemistry for over a century. These reactions, often named after their discoverers, typically involve cyclization and annulation strategies that have proven robust and versatile.

Classical Cyclization and Annulation Reactions (e.g., Conrad–Limpach–Knorr Analogues)

The Conrad-Limpach-Knorr synthesis is a cornerstone in quinoline chemistry, traditionally used to produce 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. quimicaorganica.orgwikipedia.org The reaction conditions, particularly temperature, dictate the final product. At lower temperatures, kinetic control favors the formation of 4-quinolones. quimicaorganica.org Conversely, at higher temperatures, typically around 250 °C, the thermodynamically controlled pathway leads to the formation of 2-quinolones. youtube.com This high-temperature cyclization of a Schiff base intermediate is a key step. wikipedia.org The mechanism involves the initial reaction of an aniline (B41778) with a β-ketoester to form a Schiff base, which then undergoes an electrocyclic ring closure. wikipedia.orgwikipedia.org Subsequent elimination of an alcohol and tautomerization yields the final quinolinone product. wikipedia.org While the product is often depicted as a hydroxyquinoline (the enol form), the quinolone (keto form) is believed to be the predominant tautomer. wikipedia.org

A synthesis for 3-Chloro-4-methylquinolin-2(1H)-one has been reported, and single crystals of the compound were grown from a mixture of ethanol (B145695) and dimethylformamide. researchgate.net

Syntheses from Indole-2,3-dione Ring Systems

Indole-2,3-diones, also known as isatins, serve as versatile precursors for the synthesis of various heterocyclic compounds, including 2-quinolinones. One notable method involves the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone, promoted by PEG-400 and visible light, to produce N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines. rsc.org This approach offers advantages such as cost-effectiveness and environmental friendliness. Furthermore, an enantioselective nih.govnih.gov-rearrangement/cyclization reaction has been developed to access quinolinone-based polycyclic indole (B1671886) derivatives, demonstrating excellent stereoselectivity. rsc.org

Another strategy involves the electrophilic alkylation of indoles, which forms hydroxamic acid intermediates that can then undergo ring-opening and ring-closing cascade reactions to yield 3-substituted 2-quinolones. nih.gov However, this reaction can be sensitive to the steric hindrance of the reactants. nih.gov

Preparation via 2-Iodoanilines

2-Iodoanilines are valuable starting materials for the synthesis of 2-quinolinone derivatives, particularly through palladium-catalyzed reactions. nih.gov A practical route to obtain 2-iodoanilines involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under an oxygen atmosphere. rsc.org

One of the earliest and most significant applications of 2-iodoanilines in this context is the palladium-catalyzed carbonylative annulation with alkynes. nih.gov This method, first reported by Larock and coworkers, involves the reaction of an o-iodoaniline, a terminal alkyne, and carbon monoxide gas to produce a mixture of 3- and 4-substituted 2-quinolones. nih.gov The regioselectivity of this reaction can be influenced by the structure of the alkyne. To improve yields and overcome issues related to the high nucleophilicity of the amino group in 2-iodoaniline (B362364), N-substituted o-iodoanilines are often employed. acs.org Substituents like alkoxycarbonyl, p-tolylsulfonyl, and trifluoroacetyl have proven effective, and are often cleaved during the reaction to yield N-unsubstituted 2-quinolones. acs.org

Furthermore, palladium-catalyzed coupling-cyclization reactions between 2-iodoaniline and α,β-unsaturated carbonyl compounds provide a direct route to 3-substituted quinolin-2(1H)-ones in moderate to good yields. nih.gov A facile synthesis of quinolines and 2,3-dihydro-4(1H)-quinolones has also been achieved through the palladium-catalyzed reaction of o-iodoanilides with acetylenic carbinols. capes.gov.br

Modern Catalytic and Green Chemistry Approaches

In recent years, the focus of synthetic chemistry has shifted towards more efficient, selective, and environmentally benign methodologies. This has led to the development of advanced catalytic systems and one-pot reaction strategies for the synthesis of 2-quinolinones.

Palladium-Catalyzed Coupling Reactions for 2-Quinolinone Synthesis

Palladium catalysis has become an indispensable tool in the synthesis of 2-quinolones, offering mild reaction conditions and tolerance for a wide range of functional groups. nih.gov These reactions often enable the rapid construction of complex molecules through tandem processes. nih.gov

A prominent strategy involves the palladium-catalyzed carbonylative annulation of internal alkynes with N-substituted o-iodoanilines, which furnishes 3,4-disubstituted 2-quinolones. acs.org The nature of the substituent on the nitrogen atom of the o-iodoaniline is critical for achieving high yields. acs.org Heck-type coupling reactions between 2-iodoanilines and dimethyl maleate (B1232345) can produce 4-carbomethoxy-2-quinolones. nih.gov

Palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides is another effective method for producing diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov Furthermore, palladium-catalyzed C-H bond activation has emerged as a powerful tool. For instance, a cascade process involving C-H activation, C-C bond formation, and cyclization allows for the synthesis of quinolinone derivatives from simple anilines. organic-chemistry.org

One-Pot and Multicomponent Reactions for Core Structure Construction

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency and atom economy. nih.govnih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, thereby reducing reaction time, cost, and waste generation. nih.govresearchgate.net

Several one-pot methods for 2-quinolone synthesis have been developed. For example, a one-pot reaction of o-acetamidoacetophenone with carbon dioxide as a carbonyl source, in the presence of a strong base like DBU, yields 3-acetyl-4-methoxy-2-quinolones. nih.gov The synthesis of pyrazolo-quinolinones has been achieved through a one-pot multicomponent reaction of 5-amino-3-methyl-1H-pyrazole, dimedone, and various (het)aryl aldehydes in ethanol. benthamdirect.com Another efficient protocol for the synthesis of 1H-pyrazolo[3,4-b]quinolines involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and a pyrazolone (B3327878) derivative using L-proline as an organocatalyst. osi.lv

These modern approaches not only streamline the synthesis of the 2-quinolinone core but also provide access to a wide range of structurally diverse derivatives with potential applications in various fields.

Visible Light Mediated Syntheses from Quinoline N-oxides

The synthesis of 2-quinolinone derivatives through visible-light-mediated reactions represents a significant advancement in green chemistry. This approach often utilizes photocatalysts to convert readily available quinoline N-oxides into the desired quinolinone structures, offering a high degree of atom economy and milder reaction conditions compared to traditional methods. rsc.orgresearchgate.net

One notable strategy involves a light-induced zinc-catalyzed isomerization of quinoline N-oxides. This photochemical method proceeds efficiently to yield 2-quinolinones in satisfactory to high yields. The reaction mechanism is proposed to involve an intramolecular hydrogen and oxygen transfer, which contributes to its 100% atom economy. rsc.org This process is a testament to the power of combining photocatalysis with metal catalysis to achieve novel transformations.

Another innovative, reagent-free photocatalytic method for synthesizing quinolin-2(1H)-ones from quinoline N-oxides has been developed. rsc.org This approach is highlighted by its low catalyst loading, high yields, and the absence of undesirable by-products, making it a greener alternative to conventional syntheses. The robustness of this methodology has been demonstrated by its successful scale-up to the gram scale, indicating its potential for industrial applications. rsc.org

The use of organic photocatalysts, such as acridinium-based dyes, has also been explored in the transformation of quinoline N-oxides. researchgate.netresearchgate.net These metal-free photocatalysts can harness the energy of visible light to drive the conversion, providing an alternative to transition-metal-based systems. researchgate.net The choice of photocatalyst and reaction conditions can be tailored to achieve the desired 2-quinolinone derivatives.

Table 1: Comparison of Visible Light Mediated Syntheses of 2-Quinolinones

| Method | Catalyst | Key Features | Yields | Ref. |

|---|---|---|---|---|

| Light-induced isomerization | Zn-catalysis | Intramolecular hydrogen and oxygen transfer, 100% atom economy | Satisfactory to high | rsc.org |

| Reagent-free photocatalysis | Not specified | Low catalyst loading, no by-products, scalable | High | rsc.org |

| Organophotoredox catalysis | Acridinium-based dyes | Metal-free, utilizes visible light | Not specified | researchgate.netresearchgate.net |

Environmentally Benign Synthetic Protocols (e.g., Microwave-Assisted, Solvent-Free, Biocatalytic)

The development of environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of this compound and related 2-quinolinone derivatives, several green protocols have been established, including microwave-assisted synthesis, solvent-free reactions, and biocatalytic approaches. tandfonline.comrsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from 2-chloro-3-formylquinolines has been successfully achieved using microwave irradiation in the presence of acetic acid and sodium acetate (B1210297). nih.gov This method provides a rapid and efficient route to these important intermediates. Additionally, the environmentally benign synthesis of chalcones and their subsequent conversion to 2-pyrazolines under microwave irradiation highlights the broad applicability of this technology in heterocyclic synthesis. walshmedicalmedia.com

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact of chemical processes. A simple, one-step, solvent-free procedure for the synthesis of 2,4-disubstituted quinolines has been developed using Hβ zeolite as a heterogeneous catalyst. rsc.org This method is notable for the reusability of the catalyst, further enhancing its green credentials. rsc.org Similarly, a metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been described using molecular iodine as a catalyst at elevated temperatures. rsc.org Another approach involves the tin(II) chloride dihydrate catalyzed cyclocondensation of 5-amino-3-(arylamino)-1H-pyrazole-4-carbonitriles with diones under solvent-free conditions to produce pyrazolo[5,4-b]quinolines. thieme-connect.de

Biocatalytic Synthesis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalytic approaches for the synthesis of quinolines and 2-quinolones have been developed using enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP). nih.govacs.orgresearchgate.net For instance, N-cyclopropyl-N-alkylanilines can be converted into 2-quinolone compounds through an HRP-catalyzed annulation/aromatization reaction. nih.govacs.org Furthermore, fungal polyketide synthases have been characterized for their ability to produce various substituted 2-quinolones, demonstrating the potential of biocatalysis in generating a diverse range of these heterocyclic compounds. biorxiv.orgresearchgate.net

Table 2: Overview of Environmentally Benign Synthetic Protocols for Quinolinones

| Protocol | Key Features | Example Reaction | Ref. |

|---|---|---|---|

| Microwave-Assisted | Shorter reaction times, higher yields | 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | nih.gov |

| Solvent-Free | Reduced waste, reusable catalyst | Ketones and 2-aminobenzophenones to 2,4-disubstituted quinolines using Hβ zeolite | rsc.org |

| Biocatalytic | High selectivity, mild conditions | N-cyclopropyl-N-alkylanilines to 2-quinolones using HRP | nih.govacs.org |

Specific Functionalization Strategies for Substituted Quinolinones

The functionalization of the quinolinone scaffold is crucial for tuning its chemical and biological properties. Various strategies have been developed to introduce specific functional groups at different positions of the quinolinone ring.

Halogenation Reactions (e.g., Chlorination)

Chlorination is a key step in the synthesis of many quinolinone derivatives, including this compound. The chlorination of 4-methylquinolin-2(1H)-ones can be achieved using reagents like phosphoryl chloride (POCl₃). scispace.com For example, substituted 4-methylquinolin-2(1H)-ones, synthesized from the cyclization of acetoacetanilides, can be converted to their 2-chloro derivatives by treatment with POCl₃. scispace.com

The chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com This dichloro derivative can then be selectively hydrolyzed to afford 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com An environmentally friendly method for the chlorination of imidazoheterocycles has been developed using chloramine-T as the chlorinating agent under neat conditions at room temperature. acs.org

Nucleophilic Substitution Reactions at C-4 (e.g., Azidation, Amination, Thiation)

The C-4 position of certain quinolinone derivatives is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. For instance, the 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by nucleophiles to yield a range of 4-substituted derivatives. mdpi.comresearchgate.net

Azidation: The reaction of 4-chloro-8-methylquinolin-2(1H)-one with sodium azide (B81097) leads to the formation of the corresponding 4-azido derivative. mdpi.comresearchgate.net This azide can then be further transformed, for example, into a 4-amino group via a Staudinger reaction. mdpi.com

Amination: The 4-chloro substituent can be replaced by various amines to produce 4-aminoquinolin-2-one derivatives. mdpi.comresearchgate.net

Thiation: The conversion of a carbonyl group to a thiocarbonyl group or the introduction of a thiol group can be achieved through thiation reactions. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide can yield the corresponding 2-thione, although this method can sometimes result in low yields. mdpi.comresearchgate.net A more efficient method for the thiation of haloheteroarenes involves the use of thiourea. mdpi.com

Table 3: Nucleophilic Substitution Reactions at C-4 of 4-Chloro-8-methylquinolin-2(1H)-one

| Reaction | Reagent | Product | Ref. |

|---|---|---|---|

| Azidation | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| Amination | Various amines | 4-Amino-8-methylquinolin-2(1H)-one derivatives | mdpi.comresearchgate.net |

| Thiation | Phosphorus pentasulfide or Thiourea | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

Hydrolysis and Decarboxylation Approaches

Hydrolysis and decarboxylation are fundamental reactions in organic synthesis that can be applied to modify the quinolinone core. Acid hydrolysis of 2,4-dichloro-8-methylquinoline using dilute dichloroacetic acid selectively cleaves the chlorine at the 2-position to furnish 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com Similarly, heating 2-chloroquinoline-3-carbaldehyde (B1585622) in 70% acetic acid results in the formation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. mdpi.com

Derivatization from Quinoline-3-carbaldehydes

Quinoline-3-carbaldehydes are versatile building blocks for the synthesis of a wide array of quinoline derivatives. nih.govrsc.orgrsc.org The Vilsmeier-Haack formylation of acetanilides is a common method for preparing 2-chloroquinoline-3-carbaldehydes. mdpi.comingentaconnect.com These aldehydes can then undergo various transformations.

For example, microwave-assisted reaction of 2-chloro-3-formylquinolines with acetic acid and sodium acetate affords 6,7,8-trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. nih.gov The aldehyde group itself can be converted into other functional groups, such as oximes, hydrazones, and acrylic acid derivatives. rsc.org Furthermore, these carbaldehydes can be used in multicomponent reactions to construct more complex heterocyclic systems. rsc.orgresearchgate.net For instance, 2-chloroquinoline-3-carbaldehyde can react with various nucleophiles, such as 1,2,4-triazole (B32235) and benzotriazole, to yield substituted quinoline-3-carbaldehydes. mdpi.com These derivatives can then be further condensed with hydrazides to form hydrazones. mdpi.com

Alkylation and Acylation Strategies

The functionalization of the this compound scaffold through alkylation and acylation reactions represents a critical avenue for the synthesis of a diverse array of novel chemical entities. These modifications can occur at several positions, primarily at the N1-position and the O2-position of the quinolinone ring, as well as on the carbocyclic ring through electrophilic substitution. The regioselectivity of these reactions is highly dependent on the nature of the substrate, the electrophile, and the reaction conditions employed.

Alkylation Strategies:

Alkylation of 2-quinolinone derivatives is a widely explored synthetic route, typically involving the reaction of the heterocyclic core with various alkylating agents. The inherent ambident nucleophilicity of the quinolinone system, arising from the lactam-lactim tautomerism, often leads to a mixture of N-alkylated and O-alkylated products.

N-Alkylation: The nitrogen atom at the 1-position can be readily alkylated using a variety of alkyl halides in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). juniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF at elevated temperatures leads to the exclusive formation of the N-alkylation product. juniperpublishers.com While specific studies on this compound are limited, analogous systems provide insight into the expected reactivity.

O-Alkylation: The formation of O-alkylated products is also a significant pathway, influenced by the reaction conditions and the structure of the quinolinone. A regioselective O-alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one has been achieved using 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in dimethyl sulfoxide (B87167) (DMSO) under reflux conditions. researchgate.net This demonstrates that with the appropriate choice of catalyst and solvent system, selective O-alkylation can be favored. Studies on analogous heterocyclic systems, such as pyrimidin-2(1H)-ones, have shown that the choice of solvent and temperature can significantly impact the yield of O-alkylation products. nih.gov

The following table summarizes representative conditions for the alkylation of analogous quinolinone and pyrimidinone systems, highlighting the diversity of applicable methods.

Table 1: Representative Alkylation Reactions of Analogous Heterocyclic Compounds

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | N-Alkylation | 82 | juniperpublishers.com |

| 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one | 2-Chloro-3-(chloromethyl)quinoline | Ag Nanoparticles | DMSO | Reflux | O-Alkylation | Not Reported | researchgate.net |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine derivative | K₂CO₃ | Acetonitrile | Reflux | O-Alkylation | 90 | nih.gov |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine derivative | K₂CO₃ | Acetone | Reflux | O-Alkylation | 90 | nih.gov |

Acylation Strategies:

Acylation of the 2-quinolinone scaffold can be directed towards the nitrogen atom (N-acylation), the oxygen atom (O-acylation), or the aromatic ring (C-acylation), depending on the reaction conditions and the acylating agent.

N- and O-Acylation: The principles governing N- and O-acylation are similar to those for alkylation. The use of acyl halides or anhydrides in the presence of a base can lead to the corresponding acylated products. The regioselectivity between N- and O-acylation is a subject of synthetic interest, often controllable by the choice of reagents and reaction parameters.

Friedel-Crafts Acylation: The introduction of an acyl group onto the benzene (B151609) ring of the quinolinone system can be achieved through a Friedel-Crafts acylation reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The acyl group is generally directed to the positions that are most activated towards electrophilic attack. The product of this reaction is a ketone, which is generally deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org While this is a standard method for acylating aromatic rings, specific examples of its application to this compound are not extensively documented in the literature.

The table below outlines general conditions for Friedel-Crafts acylation, which are broadly applicable to aromatic systems and could be adapted for the acylation of this compound.

Table 2: General Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product Type | Reference |

| General Arene | Acyl Chloride | AlCl₃ | e.g., CS₂, Nitrobenzene | Aryl Ketone | wikipedia.orgsigmaaldrich.com |

| General Arene | Acid Anhydride | AlCl₃ | e.g., CS₂, Nitrobenzene | Aryl Ketone | wikipedia.orgorganic-chemistry.org |

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides the most definitive evidence for the structural and conformational properties of 3-Chloro-4-methylquinolin-2(1H)-one in the solid state.

The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net Detailed crystallographic parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight (g/mol) | 193.62 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9361 (2) |

| b (Å) | 12.9239 (6) |

| c (Å) | 17.1019 (7) |

| β (°) | 100.197 (4) |

| Volume (ų) | 856.23 (7) |

| Z | 4 |

The crystal packing of this compound is significantly influenced by a network of intermolecular interactions. A prominent feature is the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.govresearchgate.netnih.gov These interactions create a characteristic R₂²(8) ring motif. nih.govresearchgate.net

In addition to hydrogen bonding, the crystal structure is further stabilized by weak aromatic π-π stacking interactions. nih.govresearchgate.netnih.gov These occur between the benzene (B151609) and quinoline (B57606) ring systems of adjacent molecules, with a measured centroid-centroid distance of 3.7622 (12) Å. nih.govresearchgate.netnih.gov

Advanced Spectroscopic Characterization Methodologies

While detailed X-ray crystallographic data is available, the comprehensive spectroscopic characterization data for this compound is not as widely published. The following sections describe the expected spectroscopic features based on its known structure and data from closely related quinolinone analogs.

NMR spectroscopy is a fundamental tool for confirming the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. A singlet for the N-H proton would likely appear in the downfield region (typically >10 ppm), which may be broad and is exchangeable with D₂O. The aromatic protons on the benzene portion of the quinoline ring would produce a set of multiplets between 7.0 and 8.5 ppm. A key feature would be a sharp singlet for the methyl (CH₃) group protons, expected in the upfield region around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms. The carbonyl carbon (C=O) at the 2-position is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic and vinyl carbons of the quinoline ring would resonate between approximately 115 and 145 ppm. The carbon atom bearing the chlorine (C3) and the carbon attached to the methyl group (C4) would have specific shifts influenced by their substituents. The methyl carbon signal would appear furthest upfield, generally between 15 and 25 ppm.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

Mass spectrometry provides information about the molecular weight and structural fragments of a compound.

Molecular Weight Confirmation: The molecular weight of this compound is 193.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. A characteristic isotopic pattern would also be present due to the chlorine atom: an (M+2)⁺ peak at m/z 195 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern Analysis: The molecular ion is expected to undergo fragmentation. Common fragmentation pathways for related structures include the loss of a chlorine radical (Cl•) to give a fragment at m/z 158. Another likely fragmentation is the loss of carbon monoxide (CO) from the lactam ring, which would result in a fragment ion by subtracting 28 mass units from the parent or other fragment ions. Cleavage of the methyl group could also occur, leading to a loss of 15 mass units.

Biological Activities and Pharmacological Potential of Quinolinone Analogs

Broad Spectrum of Pharmacological Responses

Quinoline (B57606) derivatives are recognized for their remarkable range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. researchgate.netresearchgate.netbenthamscience.com The inherent chemical properties of the quinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, make it a "privileged scaffold" in drug discovery. ekb.egmdpi.com This core structure is present in numerous clinically approved drugs and continues to be a focal point for the development of new therapeutic agents to address challenges like drug resistance. arabjchem.orgnih.govnih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal)

Quinolinone analogs are a significant class of compounds exhibiting broad-spectrum antimicrobial properties. rsc.orgnih.gov Their derivatives have been developed as potent agents against various bacterial and fungal pathogens, including drug-resistant strains. nih.govmdpi.com

Antibacterial Activity: Many quinolinone derivatives show considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of quinoline-2-one derivatives demonstrated significant efficacy against multidrug-resistant Gram-positive bacteria. Compound 6c from this series was particularly potent, with Minimum Inhibitory Concentrations (MIC) of 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov This compound also effectively inhibited biofilm formation in MRSA. nih.gov Similarly, hybrids of quinoline and other pharmacophores, like hydroxyimidazolium, have shown promise. The hybrid compound 7b was effective against S. aureus (MIC = 5 µM) and Mycobacterium tuberculosis (MIC = 24 µM). nih.gov Another class, 8-hydroxyquinoline-5-sulfonamides, also showed activity against MRSA isolates, with compound 3c being the most effective. mdpi.com

Antifungal Activity: The quinolinone scaffold is also a promising framework for developing new antifungal agents. rsc.org Analogs such as 4-hydroxy-2-quinolones have been screened for their activity against pathogenic fungi. Brominated analog 3j , which features a nonyl side chain, demonstrated exceptional activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the efficacy of the control drug, amphotericin B. researchgate.net Other derivatives, like 6-perfluoropropanyl quinolines (124 and 125 ), have also shown excellent activity against the fungus Pyricularia oryzae. rsc.org

Antiprotozoal Activity: The quinoline core is well-established in antiprotozoal drugs. researchgate.net While much of the focus has been on antimalarial and antileishmanial applications, the broader antiprotozoal potential of quinolinone analogs continues to be an area of active research.

| Compound | Activity Type | Target Organism | Potency (MIC/IC50) | Source |

|---|---|---|---|---|

| Compound 6c (a quinoline-2-one derivative) | Antibacterial | MRSA, VRE | 0.75 µg/mL (MIC) | nih.gov |

| Compound 7b (a quinoline-hydroxyimidazolium hybrid) | Antibacterial | S. aureus | 5 µM (MIC) | nih.gov |

| Compound 7b (a quinoline-hydroxyimidazolium hybrid) | Antibacterial | M. tuberculosis | 24 µM (MIC) | nih.gov |

| Compound 3j (a brominated 4-hydroxy-2-quinolone) | Antifungal | Aspergillus flavus | 1.05 µg/mL (IC50) | researchgate.net |

Antiviral Properties (e.g., Anti-HIV-1, Anti-SARS-CoV-2)

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents, with derivatives showing activity against a wide range of viruses including HIV, dengue virus, and various coronaviruses. benthamdirect.comnih.gov Chemical modifications to the basic quinolone structure have been shown to shift its primary activity from antibacterial to antiviral. researchgate.netbenthamdirect.com

Specifically, the introduction of an aryl group to the piperazine (B1678402) moiety of fluoroquinolones led to compounds with specific anti-HIV action. benthamdirect.com Further modification, such as replacing the fluorine at position 6 with an amine group, improved both the activity and selectivity against HIV-1. The most potent of these aryl-piperazinyl-6-amino-quinolones was found to inhibit viral replication by interfering with the Tat-TAR interaction, a crucial step in HIV gene expression. benthamdirect.com

Quinoline derivatives have also been investigated for activity against other significant viral pathogens. Two synthetic quinoline derivatives showed dose-dependent inhibition of dengue virus serotype 2 in the low to sub-micromolar range. nih.gov These compounds appeared to act at the early stages of infection and impaired the accumulation of the viral envelope glycoprotein. nih.govproquest.com The broad antiviral potential of the quinoline scaffold continues to make it an attractive starting point for designing novel therapeutics against existing and emerging viral threats. nih.gov

Antineoplastic Activity (Anticancer Applications)

Quinoline and its analogs, including quinolinones, are a major focus in anticancer drug discovery due to their ability to inhibit cancer cell proliferation through various mechanisms. ekb.egarabjchem.org Several quinoline-based drugs, such as Lenvatinib and Cabozantinib, are already in clinical use. nih.govmdpi.com These compounds can act as inhibitors of protein kinases, tubulin polymerization, and topoisomerases, or function as DNA alkylating agents, leading to cell cycle arrest and apoptosis. ekb.egarabjchem.orgrsc.org

A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and evaluated for their cytotoxic effects. Among them, compound LM08 , which has a 6-Cl substitution, showed potent and selective activity against the A2780 ovarian cancer cell line by inducing apoptosis. benthamdirect.com Another study highlighted quinoline–chalcone (B49325) hybrids, with compound 23 displaying exceptional potency with IC50 values ranging from 0.009 to 0.016 μM against a panel of cancer cell lines. rsc.org

Hybrid molecules combining the quinoline scaffold with other pharmacophores have also yielded promising results. A 2-quinolone-benzimidazole hybrid (32) was found to be a potent inhibitor of protein kinase B and IkB kinase, with IC50 values between 1.64 and 44.46 μM. rsc.org Furthermore, quinoline-5-sulfonamide (B3425427) derivatives have been tested, with 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) showing high activity against three cancer cell lines, comparable to the standard drugs cisplatin (B142131) and doxorubicin. mdpi.com

| Compound/Class | Cancer Cell Line | Potency (IC50) | Mechanism of Action | Source |

|---|---|---|---|---|

| LM08 | A2780 (Ovarian) | Potent & Selective | Apoptosis Induction | benthamdirect.com |

| Compound 23 (Quinoline-chalcone hybrid) | Various | 0.009–0.016 µM | Not specified | rsc.org |

| Compound 32 (2-quinolone-benzimidazole hybrid) | Various | 1.64–44.46 µM | Protein Kinase B/IkB Kinase Inhibition | rsc.org |

| Compound 3c (8-hydroxyquinoline-5-sulfonamide) | Various | Comparable to Cisplatin | Not specified | mdpi.com |

Anti-inflammatory and Antioxidant Effects

Quinoline derivatives have been recognized for their significant anti-inflammatory and antioxidant properties. rsc.orgnih.govresearchgate.net These activities are crucial for combating a range of diseases where inflammation and oxidative stress are key pathological factors. nih.govproquest.com

Anti-inflammatory Effects: Several studies have demonstrated the potent anti-inflammatory activity of quinoline analogs. A synthetic quinoline derivative (QC), which is a hybrid of tomoxiprole (B1237166) and naproxen, showed high anti-inflammatory effects comparable to reference drugs like diclofenac (B195802) and celecoxib (B62257) in animal models of acute inflammation. nih.gov Docking studies suggested that this compound strongly inhibits the COX-2 enzyme, a key mediator of inflammation. nih.gov In another study, compound 6d , a cyclopenta[a]anthracene derivative of quinoline, exhibited greater anti-inflammatory activity than ibuprofen (B1674241) and significantly inhibited the production of inflammatory cytokines TNF-α and IL-6 in macrophages. epa.gov The quinoline alkaloid Skimmianine , isolated from Ruta graveolens, also demonstrated multi-targeted anti-inflammatory action by reducing levels of TNF-α, IL-6, and PGE2, as well as the activity of COX-2 and 5-LOX enzymes. proquest.com

Antioxidant Effects: The quinoline scaffold is a promising framework for developing antioxidants. mdpi.comnih.gov A computational study of over 8,500 quinoline derivatives identified several candidates with predicted antioxidant efficiency greater than the standard compound Trolox. mdpi.comnih.gov Experimental studies on a new class of quinoline derivatives found that 2,4-diphenylquinoline (compound a) was effective at reducing lipid peroxidation. researchgate.net Another study investigating three synthetic quinoline derivatives (Qui1, Qui2, Qui3) confirmed their antioxidant activity against ABTS cation radicals, with Qui3 also showing potential against DPPH radicals. mdpi.comnih.gov These findings highlight the potential of quinoline derivatives to act as radical scavengers and modulators of oxidative stress.

Antimalarial and Antileishmanial Applications

The quinoline core is historically one of the most important scaffolds in the fight against parasitic diseases, particularly malaria and leishmaniasis. nih.govnih.gov Chloroquine and quinine (B1679958) are landmark antimalarial drugs, and the scaffold continues to be a template for developing new agents to overcome widespread drug resistance. nih.govnih.gov

Antimalarial Activity: 4(1H)-quinolones, which are structurally related to the antimalarial drug endochin, have shown potent activity. Halogenated alkoxy quinolones exhibit antiplasmodial effects in the low nanomolar range and are effective against both chloroquine- and atovaquone-resistant Plasmodium falciparum strains. nih.gov The mechanism for many quinoline-based antimalarials involves the inhibition of heme detoxification in the parasite's food vacuole, leading to a buildup of toxic heme. nih.gov Hybrid molecules, such as those combining the quinoline core with ferrocene (B1249389) or trioxolane, have also demonstrated potent activity against resistant parasite strains, showcasing a promising strategy to combat resistance. mdpi.com

Antileishmanial Activity: Quinoline derivatives have emerged as a promising class of compounds for treating leishmaniasis, a disease with limited and often toxic treatment options. nih.govasm.org Several 2-substituted quinolines and styrylquinolines have been evaluated for their efficacy. One 7-aroylstyrylquinoline, compound 35 , was found to be highly active against Leishmania donovani with an IC50 of 1.2 μM and a selectivity index over 120, making it significantly more potent and selective than reference drugs like miltefosine. asm.org Another study found that compound 3b , a 4-hydroxyquinoline (B1666331) derivative, was 8.3 times more active than the standard treatment, pentavalent antimony, against Leishmania chagasi-infected macrophages. nih.gov The mechanism of action for some of these compounds involves inducing ultrastructural changes in the parasite, such as mitochondrial swelling. nih.gov Furthermore, quinoline-2-one derivatives have also shown in vitro antileishmanial activity in the micromolar range. nih.gov

| Compound | Activity Type | Target Organism | Potency (IC50) | Source |

|---|---|---|---|---|

| Halogenated alkoxy quinolones | Antimalarial | P. falciparum (resistant strains) | Low nanomolar range | nih.gov |

| Compound 35 (7-aroylstyrylquinoline) | Antileishmanial | L. donovani | 1.2 µM | asm.org |

| Compound 3b (4-hydroxyquinoline) | Antileishmanial | L. chagasi | 8.3x more active than standard | nih.gov |

| Compound 58 (quinoline derivative) | Antileishmanial | L. amazonensis | 43.25 µM | mdpi.com |

Other Therapeutic Potentials (e.g., Antitubercular, Antidiabetic, Anesthetic, Antipsychotic)

Beyond the major areas of research, the versatile quinoline and quinolinone scaffolds have been explored for a variety of other therapeutic applications, demonstrating their broad pharmacological reach. researchgate.netresearchgate.netbenthamscience.com

Antitubercular Activity: With the rise of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new antitubercular agents. Quinoline derivatives have been identified as a highly promising scaffold for this purpose. nih.govresearchgate.netnih.gov Bedaquiline, a diarylquinoline derivative, is a first-in-class anti-TB drug that functions by inhibiting mycobacterial ATP synthase. nih.gov A recent study designing and synthesizing a series of quinolone derivatives identified several compounds with potent activity against Mycobacterium tuberculosis H37Rv. rsc.org Specifically, compounds 6b6 , 6b12 , and 6b21 showed excellent activity against an MDR-TB strain, with MIC values of 3, 2.9, and 0.9 μg/mL, respectively. These compounds were also non-toxic to human cell lines, marking them as strong candidates for further development. rsc.org

Antidiabetic Activity: Some quinoline derivatives have been investigated for their potential in managing diabetes. A study on isoniazid (B1672263) carbohydrazide (B1668358) derivatives, which can incorporate heterocyclic moieties like quinoline, explored their anti-diabetic effects alongside their anti-inflammatory properties. researchgate.net

Anesthetic and Antipsychotic Potential: While less explored, the influence of quinoline derivatives on the central nervous system suggests potential for anesthetic or antipsychotic applications. For instance, the diastereomers quinine and quinidine (B1679956), which differ only in the stereochemistry of the hydroxyl group adjacent to the quinoline ring, have vastly different pharmacological effects; quinine is an antimalarial, while quinidine is an antiarrhythmic agent, illustrating how small structural changes can dramatically alter biological activity. acs.org This sensitivity to structural modification suggests that targeted synthesis could yield quinoline-based compounds with specific CNS activities.

Molecular Mechanisms of Action

The pharmacological effects of quinolinone analogs are exerted through various molecular mechanisms, including enzyme inhibition, receptor targeting, modulation of cellular pathways, and interference with pathogen virulence. These mechanisms underscore the broad therapeutic potential of this class of compounds.

Enzyme Inhibition

Quinolinone derivatives have demonstrated the ability to inhibit a wide range of enzymes that are critical for the survival and proliferation of cancer cells and pathogens. This inhibitory action is a key contributor to their therapeutic effects.

Topoisomerase: Certain quinolinones, particularly fluoroquinolones, are known to target DNA gyrase (topoisomerase II) and topoisomerase IV in bacteria. nih.govyoutube.com They stabilize the enzyme-DNA complex, leading to breaks in the DNA and subsequent bacterial cell death. youtube.comnih.gov This mechanism is fundamental to their antibacterial activity. Some quinolinone-chalcone hybrids have also been identified as inhibitors of human topoisomerases, highlighting their potential as anticancer agents. nih.gov

Protein Kinases: The quinoline scaffold is a common feature in many clinically approved protein kinase inhibitors. nih.gov Analogs of quinolinone have been shown to inhibit several protein kinases involved in cancer progression, including:

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling is a key strategy in cancer therapy. nih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): By targeting VEGFR, quinolinone derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. nih.gov Quinolinone derivatives have been developed as inhibitors of this pathway. mdpi.comnih.gov

Other Kinases: Quinolinone analogs have also shown inhibitory activity against other kinases such as Src, RAF-1, and IKK-α, which are implicated in the development of leukemia. mdpi.com

HDAC (Histone Deacetylase): Fluoroquinolones have been reported to inhibit HDAC, an enzyme involved in the regulation of gene expression. mdpi.com HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

HIV-1 Integrase: Some quinoline derivatives have been studied for their ability to inhibit HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. researchgate.net

Other Enzymes: Quinolinone analogs have also been investigated as inhibitors of other enzymes, such as human methionine aminopeptidase (B13392206) and SirT1, which are involved in angiogenesis. wipo.int Additionally, some derivatives have shown inhibitory activity against telomerase, an enzyme associated with cancer cell immortality. wikipedia.org

Receptor Targeting Mechanisms

Quinolinone derivatives can exert their pharmacological effects by interacting with specific cellular receptors. This targeting can modulate signaling pathways involved in various physiological and pathological processes.

One key example is the targeting of receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR. nih.govnih.gov These receptors are often overexpressed or mutated in cancer cells, leading to uncontrolled cell growth and proliferation. Quinoline-based inhibitors can bind to the ATP-binding site of the kinase domain of these receptors, blocking their downstream signaling pathways. nih.gov For instance, quinoline c-Met inhibitors interact with the kinase domain in the cytosolic region of the receptor. nih.gov

Furthermore, some quinoline derivatives have been identified as antagonists of α2C-adrenoceptors, demonstrating subtype selectivity. acs.org This highlights the potential for developing quinolinone-based compounds that can selectively target specific receptor subtypes to achieve a desired therapeutic effect with fewer side effects.

Modulation of Cellular Pathways

Quinolinone analogs can influence a variety of cellular processes that are fundamental to the development and progression of diseases like cancer. These modulatory effects are often a consequence of their enzyme inhibition and receptor targeting activities.

Cell Cycle Arrest: Many quinolinone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov This prevents cancer cells from dividing and proliferating. For example, 2-phenyl-4-quinolone has been observed to cause G2/M arrest in several cancer cell lines. nih.gov This effect is often associated with the disruption of microtubule polymerization. nih.govnih.gov

Apoptosis Induction: Quinolinones can trigger programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be mediated through various pathways, including the activation of caspases, the regulation of Bcl-2 family proteins, and the release of apoptosis-inducing factor (AIF). mdpi.comnih.gov Some quinoline-chalcone hybrids have been shown to induce apoptosis by regulating Bcl-2 and activating caspases. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. nih.gov Quinolinone derivatives have been found to suppress angiogenesis by inhibiting the VEGF-induced signaling pathway in endothelial cells. nih.govresearchgate.net This anti-angiogenic activity is a promising strategy for cancer therapy.

Cell Migration Inhibition: Some quinolinone analogs can inhibit the migration of cancer cells, which is a critical step in the metastatic process. mdpi.com For instance, fluoroquinolinones have been reported to suppress the production of matrix metalloproteinase 9 (MMP9), an enzyme involved in the degradation of the extracellular matrix, which facilitates cell migration. mdpi.com

Interference with Pathogen Virulence Factors

In addition to their direct antimicrobial effects, some quinolinone derivatives can combat bacterial infections by interfering with their virulence factors. This approach, which targets bacterial communication and biofilm formation, is less likely to induce drug resistance compared to traditional antibiotics. nih.gov

Biofilm Formation: Biofilms are structured communities of bacteria that are encased in a self-produced matrix and are notoriously resistant to antibiotics. nih.govresearchgate.net Quinolinone analogs have been developed as inhibitors of biofilm formation in various pathogenic bacteria, including Vibrio cholerae and Pseudomonas aeruginosa. nih.govnih.govresearchgate.net They can disrupt the formation of the biofilm matrix and promote the dispersal of bacterial cells, making them more susceptible to antimicrobial agents. researchgate.net This is often achieved by interfering with quorum sensing systems. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of quinolinone analogs influences their biological activity. By systematically modifying the quinolinone scaffold and observing the resulting changes in potency and selectivity, researchers can design more effective and targeted therapeutic agents. benthamdirect.com

Influence of Substituent Patterns on Biological Potency and Selectivity

The nature and position of substituents on the quinoline ring play a pivotal role in determining the biological activity of quinolinone derivatives. nih.govresearchgate.net

For instance, in the context of anticancer activity, the introduction of a fluorine atom at the C6 position of the quinolin-4-one ring has been shown to be an optimal substitution for improving antitumor properties. mdpi.comorientjchem.org The substituent at the C7 position is critical for interaction with topoisomerase II, and the presence of aromatic rings at this position can enhance antitumor activity. mdpi.com Furthermore, a methoxy (B1213986) group at the C8 position has also been found to improve antitumor properties. mdpi.com For α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring is absolutely essential for activity. acs.org

In the development of HIV-1 reverse transcriptase inhibitors, SAR studies have indicated that the presence of electron-withdrawing substituents at position 6 of the quinoline ring can increase the activity of the compounds. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of quinolinone analogs based on available research findings.

| Compound Class | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| Anticancer Quinolin-4-ones | C3 | Amide side chain | Increased antiproliferative effect | mdpi.com |

| Anticancer Quinolin-4-ones | C6 | Fluorine atom | Optimal for antitumor properties | mdpi.com |

| Anticancer Quinolin-4-ones | C7 | Aromatic rings | Improved antitumor properties | mdpi.com |

| Anticancer Quinolin-4-ones | C8 | Methoxy group | Improved antitumor properties | mdpi.com |

| α2C-Adrenoceptor Antagonists | C3 | Various substituents | Essential for activity | acs.org |

| HIV-1 RT Inhibitors | C6 | Electron-withdrawing groups | Increased activity | researchgate.net |

Design Principles for Multi-Target Ligands

The development of multi-target ligands, single molecules engineered to interact with multiple biological targets, represents a promising strategy in modern drug discovery. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders, where affecting a single target is often insufficient. Quinolinone and its analogs have emerged as a versatile scaffold for the design of such multi-target agents due to their inherent ability to interact with a wide range of biological molecules. The design of these ligands is guided by several key principles, including molecular hybridization, structure-based design, and in-silico modeling.

Molecular Hybridization: A Key Strategy

A primary principle in the design of multi-target quinolinone ligands is molecular hybridization. This strategy involves covalently linking the quinolinone scaffold with other pharmacophores known to have activity against different targets. The resulting hybrid molecule is designed to retain the biological activities of its constituent parts, thereby acting on multiple pathways simultaneously. nih.govrsc.org This can lead to enhanced therapeutic efficacy, reduced risk of drug-drug interactions, and potentially overcoming drug resistance mechanisms. nih.gov

One common approach is the hybridization of quinoline with chalcone moieties. These quinoline-chalcone hybrids have demonstrated potential as anticancer agents by inhibiting tubulin polymerization, various kinases, and topoisomerases, as well as inducing DNA cleavage. nih.govrsc.org Similarly, combining the quinolinone core with sulfonamide groups has been explored to create novel anticancer agents. nih.gov The sulfonamide group can act as a bioisostere for a carboxylic acid group, which may improve the molecule's pharmacokinetic profile. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, quinolinone hybrids have been designed to dually inhibit acetylcholinesterase (AChE) and the aggregation of β-amyloid (Aβ) peptides. acs.orgbath.ac.uknih.gov For instance, linking the quinolinone scaffold to other heterocyclic structures has yielded compounds with potent dual inhibitory activity. acs.orgbath.ac.uk

Structure-Based and Ligand-Based Design

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are fundamental computational approaches used to guide the creation of multi-target quinolinone analogs. nih.gov

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of the target proteins. By understanding the binding sites, medicinal chemists can design quinolinone derivatives that fit precisely into the active sites of multiple targets. For example, in the development of ROR1 inhibitors for triple-negative breast cancer, a structure-based approach was used to modify a known multi-target kinase inhibitor, leading to a novel quinolin-2-amine derivative with enhanced potency and selectivity. acs.orgacs.org

Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, LBDD methods are employed. These techniques, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling, use the information from a set of known active ligands to identify the key chemical features required for biological activity at different targets. nih.govresearchgate.netnih.gov Pharmacophore models serve as 3D templates that can be used to screen virtual libraries of compounds or to guide the design of new quinolinone derivatives with the desired multi-target profile. researchgate.netnih.govnih.gov For example, pharmacophore models have been generated from known inhibitors of the DNA gyrase B subunit to design novel quinolone-based antibacterial agents. nih.gov

In Silico Screening and Optimization

The design process for multi-target quinolinone ligands heavily relies on in silico techniques. Molecular docking simulations are used to predict the binding affinity and orientation of designed compounds within the active sites of multiple target proteins. mdpi.comnih.gov This allows for the rapid evaluation of a large number of virtual compounds and the prioritization of the most promising candidates for synthesis and biological testing.

For instance, an in silico approach was used to design and optimize 7-ethyl-10-hydroxycamptothecin (B187591) derivatives based on a quinoline scaffold to target topoisomerase I, bromodomain-containing protein 4, and ATP-binding cassette sub-family G member 2 proteins for potential anticancer activity. mdpi.comnih.gov The docking studies revealed promising binding affinities for all three targets. mdpi.comnih.gov

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is another evolving principle in the design of multi-target ligands. This approach starts with the identification of small, low-molecular-weight fragments that bind to the different targets of interest. nih.govresearchoutreach.org These fragments can then be grown or merged to create a larger, more potent molecule that retains the ability to interact with multiple targets. researchoutreach.org This strategy has been proposed as a versatile method for discovering leads for multi-target drugs. nih.gov

Application in Kinase Inhibition

The quinoline and quinolinone scaffolds are prominent in the development of multi-kinase inhibitors, with several FDA-approved drugs containing this core structure. researchgate.netnih.gov The design of these inhibitors often involves creating molecules that can target multiple receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.govtandfonline.com For example, a series of 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives were designed as multi-targeting agents against several RTKs, with some compounds showing promising inhibitory activity against HER-2 and PDGFR-β. nih.govtandfonline.com

The following tables summarize the design principles and research findings for selected multi-target quinolinone analogs.

Table 1: Design Strategies for Multi-Target Quinolinone Analogs

| Design Principle | Description | Therapeutic Area | Example Targets | Reference(s) |

| Molecular Hybridization | Covalently linking the quinolinone scaffold with other pharmacophores. | Cancer, Neurodegenerative Diseases | Tubulin, Kinases, Topoisomerases, AChE, Aβ aggregation | nih.govrsc.orgnih.govacs.orgbath.ac.uknih.govtandfonline.comresearchgate.netmdpi.com |

| Structure-Based Design | Utilizing the 3D structure of target proteins to guide ligand design. | Cancer | ROR1 Kinase | acs.orgacs.org |

| Ligand-Based Design | Using information from known active ligands to create pharmacophore models. | Bacterial Infections | DNA Gyrase B | nih.govresearchgate.netnih.govnih.govnih.gov |

| In Silico Screening | Employing computational methods like molecular docking to predict multi-target activity. | Cancer | Topoisomerase I, BRD4, ABCG2 | nih.govmdpi.comnih.gov |

| Fragment-Based Design | Identifying and linking small molecular fragments that bind to different targets. | General Drug Discovery | Various | nih.govresearchoutreach.org |

Table 2: Examples of Multi-Target Quinolinone Analogs and their Activities

| Compound Class | Design Strategy | Targets | Key Findings | Reference(s) |

| Quinoline-Chalcone Hybrids | Molecular Hybridization | Tubulin, Kinases, Topoisomerases | Potent anticancer activity through multiple mechanisms. | nih.govrsc.org |

| Quinolinone-Sulfonamide Hybrids | Molecular Hybridization | Not specified | Designed as potential anticancer agents with improved pharmacokinetic properties. | nih.gov |

| Quinolinone-based AChE/Aβ Inhibitors | Molecular Hybridization | Acetylcholinesterase (AChE), Aβ aggregation | Dual inhibitors for potential Alzheimer's disease therapy. | acs.orgbath.ac.uknih.gov |

| Tetrahydroquinolin-5(1H)-one Derivatives | Multi-target Kinase Inhibitor Design | EGFR, HER-2, PDGFR-β, VEGFR-2 | Promising inhibitory activity against HER-2 and PDGFR-β. | nih.govtandfonline.com |

| 7-ethyl-10-hydroxycamptothecin Derivatives | In Silico Design | Topoisomerase I, BRD4, ABCG2 | Promising binding affinities to all three targets in docking studies. | mdpi.comnih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations

Quantum mechanical calculations serve as a fundamental tool for exploring the molecular properties of 3-Chloro-4-methylquinolin-2(1H)-one. These methods, including Density Functional Theory (DFT), have been employed to correlate calculated structural parameters with experimental X-ray crystallography data, providing a robust validation of the computational models used.

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical for understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

Specific calculations detailing the HOMO-LUMO energy gap for this compound are not extensively reported in the surveyed scientific literature.

In the solid state, the molecule exists in its keto-tautomer form. researchgate.net In the crystal structure, molecules of this compound arrange into inversion dimers, which are linked by pairs of intermolecular N—H⋯O hydrogen bonds between the amide proton (N1—H1) and the carbonyl oxygen (O1) of adjacent molecules. researchgate.net This interaction creates a distinct R²₂(8) ring motif. The stability of the crystal structure is further enhanced by weak aromatic π–π stacking interactions between the benzene (B151609) and quinoline (B57606) rings of neighboring molecules, with a centroid–centroid distance of 3.7622 (12) Å. researchgate.net

| Structural Feature | Description | Value / Motif |

| Molecular Planarity | Root-mean-square deviation for non-H atoms. | 0.023 Å researchgate.net |

| Hydrogen Bonding | Intermolecular bonds linking molecular pairs. | N—H⋯O researchgate.net |

| Ring Motif | Ring pattern formed by hydrogen-bonded dimers. | R²₂(8) researchgate.net |

| π–π Stacking | Centroid-centroid distance between aromatic rings. | 3.7622 (12) Å researchgate.net |

Investigations into the solvation free energy of this compound using computational models were not identified in the reviewed literature. Such calculations would be valuable for understanding the compound's behavior and stability in various solvent environments.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a molecule (ligand) might bind to the active site of a protein. This method is instrumental in drug discovery for assessing potential biological activity.

Specific molecular docking studies predicting the binding modes and affinities of this compound with any particular protein target have not been reported in the available scientific literature. Such studies would be necessary to hypothesize its mechanism of action at a molecular level and identify potential biological targets.

As no specific molecular docking studies have been published, there is no direct identification of key amino acid interactions between this compound and a protein receptor. However, the confirmed crystal structure reveals the molecule's capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). researchgate.net This intrinsic property is fundamental for forming specific interactions with amino acid residues, such as aspartate, glutamate, serine, or the peptide backbone, within a protein's binding site.

Virtual Screening for Potential Therapeutic Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method has been successfully applied to quinoline and its derivatives to explore their therapeutic potential against various diseases.

For instance, a library of over one hundred FDA-approved quinoline-based drugs was virtually screened against several therapeutic targets of the SARS-CoV-2 virus, including the spike protein's receptor-binding domain, the main protease (Mpro), the papain-like protease (Ppro), the RNA-binding domain of the nucleocapsid protein, and the RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This large-scale screening aimed to identify existing drugs that could be repurposed as antiviral agents. The study highlighted the potential of certain quinoline derivatives by analyzing their docking scores and interactions with the viral targets. nih.govnih.gov

In another study, a virtual combinatorial library of quinadoline B derivatives was screened against the SARS-CoV-2 RdRp. mdpi.com This approach started with a known active compound and computationally generated a focused library of derivatives, which were then docked into the enzyme's binding site. This allowed for the identification of new derivatives with potentially improved binding affinities compared to the parent compound. mdpi.com

Similarly, virtual screening of quinoline derivatives has been employed to identify potential inhibitors for targets in other diseases, such as gallbladder cancer, by targeting the platelet-derived growth factor receptor (PDGFR). eurekaselect.com These studies demonstrate that virtual screening is a powerful tool for hypothesis generation, enabling the prioritization of compounds for further experimental testing and accelerating the discovery of new therapeutic applications for quinolinone scaffolds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This computational method is crucial for understanding the dynamic nature of drug-receptor interactions and the conformational changes that occur upon binding.

Analysis of Dynamic Ligand-Receptor Interactions and Conformational Changes

MD simulations have been extensively used to study the stability and interaction dynamics of quinolinone and quinazolinone derivatives with their biological targets. For example, MD simulations were performed on quinazolinone derivatives in complex with several cancer-related targets, including VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.net The simulations, typically run for nanoseconds, allowed for the analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand-receptor complexes. These analyses provide insights into the structural stability of the complex and the flexibility of individual amino acid residues in the binding pocket, respectively. researchgate.net

In a study on quinoline-3-carboxamide (B1254982) derivatives as inhibitors of DNA damage response (DDR) kinases, MD simulations were used to establish the stability of the interactions between the inhibitors and the kinases, such as ATM. mdpi.com By running simulations for 100 nanoseconds, researchers could confirm that the protein's secondary structure remained stable and that the inhibitor was held effectively in the binding pocket. mdpi.com

Furthermore, MD simulations of quinoline derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease have been used to investigate the dynamic behavior of the ligands in the active site. nih.gov These simulations help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity. The binding energies calculated from these simulations can help in ranking potential inhibitors. nih.gov These examples underscore the importance of MD simulations in providing a dynamic understanding of ligand-receptor interactions, which is often not apparent from static docking studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity and Physicochemical Properties

QSAR studies have been instrumental in understanding the structural requirements for the biological activity of quinolinone derivatives. For example, a QSAR study was conducted on novel quinolinone-based thiosemicarbazones to predict their anti-tuberculosis activity. nih.gov The resulting model, which showed good statistical significance, suggested that the van der Waals volume, electron density, and electronegativity of the compounds played a pivotal role in their activity against Mycobacterium tuberculosis. nih.gov

In another study, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis treatment. rsc.org These models provided statistically reliable predictions of the inhibitory activity and were used to guide the design of new, more potent inhibitors. rsc.org Similarly, 3D-QSAR models have been developed for 2,4-disubstituted quinoline derivatives as antimalarial agents, leading to the design and synthesis of compounds with improved activity. tandfonline.com

The application of a dynamic QSAR approach has also been explored for modeling the antibacterial activity of quinolone derivatives. This method accounts for the different conformations a molecule can adopt in various environments, potentially leading to more accurate predictive models. nih.gov

Descriptor Analysis for Drug Design and Screening

A key aspect of QSAR/QSPR modeling is the analysis of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. The contour maps generated from 3D-QSAR studies are particularly useful for this purpose. For instance, the CoMFA and CoMSIA contour maps for quinazolinone inhibitors of MMP-13 revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing their activity. rsc.org These maps provide a visual guide for designing new molecules with enhanced potency by indicating where to add or remove certain chemical groups to improve interactions with the target.

In the QSAR study of quinolinone-based anti-tuberculosis agents, the analysis of descriptors highlighted the importance of specific physicochemical properties for activity. nih.gov This information is invaluable for screening new candidate compounds and for the rational design of new derivatives with optimized properties. The analysis of descriptors in QSAR models for quinoline derivatives as telomerase inhibitors also provided valuable insights for the development of potent anticancer agents. nih.gov

ADME (Adsorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction and pharmacokinetic profiling are crucial steps in modern drug discovery, helping to identify compounds with favorable drug-like properties early in the development process. These computational models predict how a drug will be absorbed, distributed, metabolized, and excreted by the body.

Numerous studies on quinolinone and related derivatives have incorporated in silico ADME predictions. For a series of newly designed quinoline derivatives as potential EGFR inhibitors for non-small cell lung cancer, ADME prediction studies were performed and found to be promising, indicating good drug-like properties. nih.gov Similarly, for quinoline-4-one derivatives designed as Factor Xa inhibitors, in silico ADME parameters were screened, with the majority of compounds showing excellent properties. researchgate.net

A study on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents included a detailed pharmacokinetic and toxicity profile prediction. frontiersin.org The results showed that most of the new compounds had enhanced solubility, high predicted gastrointestinal absorption, and a reduced risk of drug interactions compared to a known inhibitor. frontiersin.org The prediction of properties like lipophilicity (LogP), solubility, and potential for blood-brain barrier penetration is a common feature of these studies. frontiersin.orgmdpi.com

The SwissADME online tool is a popular resource for these predictions, providing information on a wide range of physicochemical properties, pharmacokinetics, drug-likeness (e.g., adherence to Lipinski's Rule of Five), and medicinal chemistry friendliness. eurekaselect.com These predictive models are essential for weeding out compounds that are likely to fail later in development due to poor pharmacokinetics, thereby saving time and resources.

Below is a table summarizing the types of computational studies performed on quinolinone derivatives and the key findings.

| Computational Method | Application Area | Key Findings for Quinolinone Derivatives | References |

| Virtual Screening | Therapeutic Target Identification | Identification of potential inhibitors for SARS-CoV-2 targets and PDGFR. | nih.govnih.govmdpi.comeurekaselect.com |

| Molecular Dynamics | Ligand-Receptor Interactions | Elucidation of stable binding modes and key interactions with cancer targets, DDR kinases, and acetylcholinesterase. | researchgate.netmdpi.comnih.gov |

| QSAR/QSPR | Predictive Modeling | Development of models to predict anti-tuberculosis, anti-MMP-13, and antimalarial activities. | nih.govrsc.orgtandfonline.comnih.gov |

| ADME Prediction | Pharmacokinetic Profiling | Prediction of favorable drug-like properties, including absorption, distribution, metabolism, and excretion for various therapeutic applications. | eurekaselect.comnih.govresearchgate.netfrontiersin.org |

Future Perspectives and Research Directions

Rational Design and Synthesis of Novel 3-Chloro-4-methylquinolin-2(1H)-one Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound serves as a valuable starting point for the rational design of new therapeutic agents. The primary goal is to create derivatives with improved potency against specific biological targets while minimizing off-target effects, thereby enhancing the therapeutic window.

Key strategies in this area involve targeted modifications at various positions of the quinolinone ring. For instance, the introduction of diverse heterocyclic moieties, such as triazoles, can lead to compounds with multi-target inhibitory capabilities. nih.gov Research has shown that synthesizing 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones can produce derivatives with potent antiproliferative and antioxidant actions. nih.gov Similarly, the synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives has yielded compounds with significant efficacy against liver cancer cells. nih.gov

The process often begins with a lead compound, like this compound, and systematically introduces different functional groups to probe the structure-activity relationship (SAR). By observing how these chemical changes affect biological activity, chemists can build a comprehensive understanding of the key molecular features required for optimal interaction with a biological target. This iterative process of design, synthesis, and biological testing is fundamental to developing new candidates with superior efficacy and selectivity. Combining the quinoline (B57606) scaffold with other pharmacologically active structures, like anilines and triazoles, into hybrid molecules is another promising approach to create synergistic effects and tackle complex diseases such as co-infections of tuberculosis and HIV. nih.gov

Exploration of Untapped Pharmacological Applications and Novel Biological Targets

While quinolinone derivatives have established roles, the search for new medical uses and the identification of novel molecular targets remain a critical research frontier. The broad biological activity profile of the quinoline nucleus suggests that its therapeutic potential is far from exhausted. acs.orgnih.gov